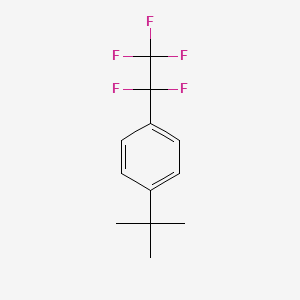

4-tert-Butylpentafluoroethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F5/c1-10(2,3)8-4-6-9(7-5-8)11(13,14)12(15,16)17/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFPPKNBTYSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Perfluoroalkyl and Bulky Alkyl Substituents in Chemical Design

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl (-C2F5) moiety, into organic molecules can profoundly alter their physical and chemical characteristics. The high electronegativity of fluorine atoms leads to strong carbon-fluorine bonds, conferring exceptional thermal and chemical stability. sioc.ac.cnwikipedia.org This stability makes perfluoroalkylated compounds resistant to oxidation and other degradation reactions. numberanalytics.com Furthermore, these groups are both hydrophobic and lipophobic, a quality that is exploited in the design of surfactants and advanced materials. sioc.ac.cn The incorporation of fluorine can also lead to a decrease in the energy levels of molecular orbitals, influencing the electronic properties of the molecule. researchgate.net In the realm of medicinal chemistry and chemical biology, the addition of fluorine can enhance metabolic stability and improve the binding affinity of drugs to their target proteins. nih.gov

Conversely, the tert-butyl group, a large and sterically demanding alkyl substituent, is widely used for kinetic stabilization. researchgate.net Its bulkiness can act as a steric shield, protecting reactive centers within a molecule and influencing the regioselectivity of chemical reactions. researchgate.netrsc.org For instance, the presence of a tert-butyl group can direct electrophilic aromatic substitution to the para position due to steric hindrance at the ortho positions. nih.gov While it is considered an activating group that donates electron density, its effect is modest compared to less bulky alkyl groups. nih.gov In materials science, the incorporation of tert-butyl groups can disrupt intermolecular π-stacking in aromatic compounds, which can improve the solubility of molecules in organic solvents. bio-fount.com The unique structural and electronic contributions of both perfluoroalkyl and tert-butyl groups make their combined presence in a molecule like 4-tert-Butylpentafluoroethylbenzene a subject of considerable interest.

The Academic Importance of 4 Tert Butylpentafluoroethylbenzene in Fluorocarbon Chemistry

While 4-tert-Butylpentafluoroethylbenzene itself is not extensively studied, its synthesis represents an important advancement in the field of fluorocarbon chemistry. The development of new and efficient methods for introducing perfluoroalkyl groups into aromatic rings is a significant area of research. nih.govresearchgate.net The synthesis of this compound has been achieved through a copper-mediated C-H bond pentafluoroethylation of tert-butylbenzene (B1681246). rsc.org

This reaction utilizes a well-defined copper complex, [Ph4P]+[Cu(CF2CF3)2]-, as the pentafluoroethylating agent. The synthesis proceeds by reacting tert-butylbenzene with this copper complex in acetonitrile, resulting in the desired product. rsc.org This method is notable for its ability to directly functionalize a C-H bond, which is an attractive strategy in organic synthesis due to its atom economy.

The successful synthesis of this molecule demonstrates a viable pathway for creating compounds that combine the properties of both bulky alkyl and perfluoroalkyl substituents. This opens the door for further investigation into the unique characteristics that arise from the interplay of these two groups on an aromatic ring. The spectroscopic data from this synthesis provides a valuable reference for the characterization of similar compounds.

Interactive Data Table: Synthesis and Spectroscopic Data of this compound rsc.org

| Property | Value |

| Synthesis Method | Copper-mediated C-H bond pentafluoroethylation |

| Starting Material | tert-Butylbenzene |

| Reagent | [Ph4P]+[Cu(CF2CF3)2]- |

| Solvent | Acetonitrile |

| Yield | 73% |

| Appearance | Colorless oil |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 7.54-7.50 (m, 4H), 1.35 (s, 9H) |

| ¹⁹F NMR (471 MHz, CDCl₃) | δ (ppm) -85.5 (t, J = 17.5 Hz, 3F), -112.9 (q, J = 17.5 Hz, 2F) |

The Interdisciplinary Research Context for Complex Aromatic Compounds

The study of complex aromatic compounds, particularly those bearing fluorine, is inherently interdisciplinary, spanning fields from medicinal chemistry to materials science. researchgate.netacs.orgnih.gov The unique properties conferred by fluorine, such as increased stability and altered electronic character, make these compounds highly valuable. numberanalytics.com Fluorinated aromatic compounds have found applications as pharmaceuticals, agrochemicals, and liquid crystals. researchgate.net

The introduction of a pentafluoroethyl group, as seen in 4-tert-Butylpentafluoroethylbenzene, can significantly impact a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov The combination of a bulky, stabilizing tert-butyl group with a strongly electron-withdrawing pentafluoroethyl group could lead to novel molecular scaffolds for the development of new bioactive compounds.

In materials science, the thermal stability and unique intermolecular interactions of fluorinated aromatics are of great interest. numberanalytics.com The presence of both the bulky tert-butyl group and the fluorinated chain in this compound could lead to materials with tailored properties, such as high thermal stability and specific solubility characteristics. The study of such molecules contributes to a deeper understanding of structure-property relationships in advanced materials.

Current Gaps and Emerging Research Questions Pertaining to 4 Tert Butylpentafluoroethylbenzene

The current body of scientific literature on 4-tert-Butylpentafluoroethylbenzene is limited, with research primarily focused on its synthesis. This presents a significant gap in our understanding of the compound's physical, chemical, and biological properties. The successful and efficient synthesis of this molecule raises several key research questions:

What are the detailed physicochemical properties of this compound? A thorough investigation of its melting point, boiling point, solubility, and electronic properties is needed to fully characterize the compound.

How does the interplay between the electron-donating tert-butyl group and the electron-withdrawing pentafluoroethyl group influence the reactivity of the aromatic ring? Studies on its susceptibility to further substitution or other chemical transformations would provide valuable insights into its chemical behavior.

Could this compound or its derivatives have applications in medicinal chemistry? Its potential as a scaffold for new therapeutic agents warrants investigation, particularly concerning its metabolic stability and interactions with biological targets.

What are the potential applications of this compound in materials science? Exploring its use in the development of new polymers, liquid crystals, or other advanced materials could uncover novel functionalities.

Addressing these questions through further research will not only illuminate the specific characteristics of this compound but also contribute to the broader understanding of how the combination of bulky alkyl and perfluoroalkyl substituents can be used to design molecules with unique and desirable properties.

Advanced Synthetic Methodologies for this compound and Analogs

The synthesis of fluorinated organic compounds, particularly those containing the pentafluoroethyl (C2F5) group, is of significant interest due to the unique physicochemical properties these moieties impart upon aromatic systems. The introduction of a bulky tert-butyl group further modulates these properties, leading to compounds like this compound that are valuable in materials science and as intermediates in medicinal chemistry. This article explores advanced synthetic strategies for the preparation of this compound and its analogs, focusing on the precise and efficient introduction of both the pentafluoroethyl and tert-butyl groups.

Advanced Analytical Characterization of 4 Tert Butylpentafluoroethylbenzene

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy and resolving power, making it a cornerstone for the confident identification of 4-tert-butylpentafluoroethylbenzene and the detection of trace-level impurities. mdpi.comresearchgate.net The ability to determine the elemental composition of the parent molecule and its fragments is crucial for structural confirmation and for characterizing potential by-products from its synthesis.

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) stands as one of the most powerful analytical techniques for the detailed characterization of complex chemical compounds. nih.gov Its exceptional mass resolving power and accuracy are particularly well-suited for the analysis of fluorinated molecules like this compound. mdpi.comrsc.org By trapping ions in a magnetic field, FT-ICR-MS can perform measurements with minimal fragmentation, providing a clear determination of the molecular ion's mass. youtube.com

The ultra-high resolution of FT-ICR-MS allows for the separation of ions with very similar mass-to-charge ratios, which is critical for distinguishing the target compound from potential impurities that may differ by only a few millidaltons. This capability is essential for impurity profiling, ensuring the purity of the synthesized compound. ijprajournal.com The technique's high sensitivity enables the detection of even trace amounts of by-products or degradation products. mdpi.com

Table 1: Illustrative DI-FT-ICR-MS Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Theoretical m/z ([M+H]⁺) | 295.1213 |

| Measured m/z | 295.1210 |

| Mass Accuracy (ppm) | -1.0 |

| Resolving Power | > 400,000 |

| Elemental Composition | C₁₂H₁₄F₅ |

Note: This data is illustrative and represents typical values expected for a compound of this nature.

The coupling of liquid chromatography with Orbitrap high-resolution mass spectrometry (LC-Orbitrap-HRMS) provides a robust platform for the separation, identification, and quantification of this compound and its impurities. thermofisher.comresearchgate.net The chromatographic separation step is crucial for resolving complex mixtures before they enter the mass spectrometer, which simplifies data analysis and improves the detection of minor components. nih.gov

The Orbitrap mass analyzer offers high resolution and mass accuracy, though typically slightly less than FT-ICR-MS, but with faster scan speeds that are compatible with chromatographic timescales. thermofisher.comyoutube.com This allows for the generation of high-quality mass spectra across each chromatographic peak. The high mass accuracy of the Orbitrap enables confident elemental composition determination, a key factor in identifying unknown impurities. sciex.com LC-Orbitrap-HRMS is a powerful tool for routine analysis and quality control in the production of this compound. osf.io

Table 2: Hypothetical LC-Orbitrap-HRMS Analysis of a this compound Sample

| Retention Time (min) | Measured m/z | Proposed Elemental Composition | Putative Identification |

| 5.2 | 295.1211 | C₁₂H₁₄F₅ | This compound |

| 4.8 | 279.1262 | C₁₂H₁₄F₄ | Monodefluorinated impurity |

| 6.1 | 311.1160 | C₁₂H₁₃F₆ | Over-fluorinated impurity |

Note: This data is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their chemical environment. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the tert-butyl group and the aromatic protons. The tert-butyl protons would appear as a sharp singlet, while the aromatic protons would exhibit a characteristic splitting pattern due to their coupling with each other. hmdb.cachegg.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. hmdb.cayoutube.comacadiau.ca The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the aromatic carbons, and the carbons of the pentafluoroethyl group. The carbons attached to fluorine will show characteristic splitting due to C-F coupling. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govcolorado.edu The ¹⁹F NMR spectrum of this compound would show two distinct signals for the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety, with their chemical shifts and coupling patterns providing definitive structural information. rsc.org

Table 3: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.35 | s | - | -C(CH₃)₃ |

| ¹H | ~7.4-7.6 | m | - | Aromatic-H |

| ¹³C | ~31 | s | - | -C(CH₃)₃ |

| ¹³C | ~35 | s | - | -C(CH₃)₃ |

| ¹³C | ~110-120 | t | JCF ≈ 20-30 | -CF₂-CF₃ |

| ¹³C | ~115-125 | q | JCF ≈ 250-280 | -CF₂-CF₃ |

| ¹³C | ~125-135 | m | - | Aromatic-C |

| ¹³C | ~150-160 | s | - | Aromatic-C attached to tert-butyl |

| ¹⁹F | ~ -80 to -90 | t | JFF ≈ 5-15 | -CF₂-CF₃ |

| ¹⁹F | ~ -110 to -120 | q | JFF ≈ 5-15 | -CF₂-CF₃ |

Note: These are predicted values based on known chemical shift ranges and coupling constants for similar structural motifs. 's' denotes singlet, 't' triplet, 'q' quartet, and 'm' multiplet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. utoronto.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the relationship between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the attachment of the tert-butyl and pentafluoroethyl groups to the benzene (B151609) ring.

Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can dramatically increase the sensitivity of NMR experiments, particularly for nuclei like ¹³C and ¹⁹F. nih.govacs.orgyoutube.com This enhanced sensitivity allows for the analysis of very low concentration samples or for the rapid acquisition of spectra. capes.gov.br For specialized applications involving this compound, such as studying its interaction with other molecules or its presence in complex matrices, hyperpolarized ¹⁹F NMR could be a powerful tool, providing significant signal enhancement and enabling detection at sub-micromolar concentrations. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy is a powerful analytical tool used to identify functional groups and provide a unique "fingerprint" of a molecule by probing its vibrational modes. This is achieved by measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light with the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to the vibrations of the aromatic ring, the tert-butyl group, and the pentafluoroethyl group.

The analysis of related fluorinated and alkyl-substituted aromatic compounds allows for the prediction of characteristic absorption bands for this compound. For instance, the carbon-fluorine (C-F) stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The presence of the pentafluoroethyl group would likely result in multiple strong absorption bands in this region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations of the benzene ring and the tert-butyl group would appear at lower frequencies.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2970-2870 | C-H Stretch | tert-Butyl Group |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1470-1450 | C-H Bend | tert-Butyl Group |

| ~1400-1000 | C-F Stretch | Pentafluoroethyl Group |

| Below 900 | C-H Out-of-Plane Bend | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It measures the inelastic scattering of monochromatic light, which results in shifts in the frequency of the scattered light corresponding to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals. The vibrations of the C-C bonds within the tert-butyl group and the carbon-carbon backbone of the pentafluoroethyl group would also be Raman active. The C-F stretching vibrations, while strong in the IR spectrum, may show weaker intensity in the Raman spectrum.

Table 2: Predicted Raman Peak Assignments for this compound

| Wavenumber Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2970-2870 | C-H Stretch | tert-Butyl Group |

| ~1600 | Symmetric C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| ~750-550 | C-C-C Bending | tert-Butyl Group |

| ~1400-1200 | C-C Stretch | Pentafluoroethyl Group |

Note: The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

A study on tert-butylbenzene (B1681246) has provided detailed information on its molecular structure and conformation through gas-phase electron diffraction and theoretical calculations, which can serve as a foundational model for understanding the influence of the additional pentafluoroethyl group. acs.org

Table 3: Expected Crystallographic Parameters from a Hypothetical Analysis of this compound

| Parameter | Expected Information |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-F, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, F-C-F). |

| Torsional Angles | The dihedral angles defining the conformation of the molecule. |

Total Oxidizable Precursors (TOP) Assay and Adsorbable Organic Fluorine (AOF) Analysis for Fluorine Content Quantification

The Total Oxidizable Precursors (TOP) assay and Adsorbable Organic Fluorine (AOF) analysis are methods primarily used in environmental chemistry to quantify the total amount of organofluorine compounds, including those not captured by targeted analyses. nih.govcdmsmith.comepa.govwikipedia.orgeurofins.dedioxin20xx.org These techniques are highly relevant for assessing the total fluorine content of a sample containing this compound.

The TOP assay involves the chemical oxidation of a sample to convert various poly- and perfluoroalkyl substances (PFAS) and their precursors into a smaller number of stable perfluoroalkyl acids (PFAAs) that can be more easily quantified. nih.govcdmsmith.comwikipedia.orgeurofins.dedioxin20xx.org For this compound, which is not a traditional PFAS precursor, the TOP assay could potentially be adapted to oxidize the molecule and subsequently measure the released fluoride (B91410) ions or specific fluorinated degradation products. The efficiency of the oxidation of the highly stable pentafluoroethyl group under standard TOP assay conditions would need to be experimentally determined.

AOF analysis provides a measure of the total amount of organic fluorine that can be adsorbed onto a sorbent material, typically activated carbon. epa.goventhalpy.comselectscience.netnih.govmetrohm.comqa-group.comlabcompare.comresearchgate.net This method is effective for concentrating organofluorine compounds from aqueous samples. The adsorbed material is then combusted, and the resulting fluoride is quantified by ion chromatography. This approach would be suitable for determining the total fluorine content originating from this compound in a sample. EPA Method 1621 describes a procedure for the determination of AOF in aqueous matrices. epa.gov

Table 4: Application of TOP Assay and AOF Analysis for this compound

| Analytical Method | Principle | Application to this compound | Expected Outcome |

| Total Oxidizable Precursors (TOP) Assay | Chemical oxidation of organofluorine compounds to quantifiable perfluoroalkyl acids. nih.govcdmsmith.comwikipedia.orgeurofins.dedioxin20xx.org | Oxidation of the pentafluoroethyl group to release fluoride or form shorter-chain PFAAs. | Quantification of the total fluorine content based on the concentration of the resulting oxidation products. |

| Adsorbable Organic Fluorine (AOF) Analysis | Adsorption of organofluorine compounds onto a sorbent, followed by combustion and fluoride quantification. epa.goventhalpy.comselectscience.netnih.govmetrohm.comqa-group.comlabcompare.comresearchgate.net | Adsorption of the molecule onto activated carbon, followed by combustion to convert all organic fluorine to hydrogen fluoride, which is then measured as fluoride. | A direct measure of the total organic fluorine concentration attributable to the compound. |

Advanced Research Applications of 4 Tert Butylpentafluoroethylbenzene Derivatives

Role in the Synthesis of Complex Organic Architectures and Building Blocks

Organic building blocks are fundamental, functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com These structures include supramolecular complexes, metal-organic frameworks, and other intricate organic constructs, playing a crucial role in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com

The value of a building block is determined by the functional groups it carries and its core structure, which dictate how it can be integrated into a larger molecule. Compounds like 4-tert-butylpentafluoroethylbenzene are of interest because they introduce specific properties. The tert-butyl group provides steric bulk, influencing the solubility and solid-state packing of the resulting molecules. The pentafluoroethyl group, being strongly electron-withdrawing and hydrophobic, can significantly alter the electronic properties and intermolecular interactions of the final structure.

While direct literature on the use of this compound as a building block is not extensive, the principles of organic synthesis suggest its utility in creating novel structures. For instance, the benzene (B151609) ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions to attach other molecular fragments. The resulting derivatives would possess the combined properties of the added groups and the inherent characteristics of the this compound core. This approach allows for the rational design of molecules with tailored electronic and steric profiles for specific applications.

Development of Advanced Materials with Tunable Properties

The unique combination of a bulky, non-polar tert-butyl group and a highly fluorinated, electron-withdrawing pentafluoroethyl group makes this compound and its derivatives attractive candidates for the development of advanced materials with precisely controlled properties.

Fluorinated polymers are well-known for their low surface energies, leading to applications in non-stick coatings, hydrophobic surfaces, and low-friction materials. The surface energy of a polymer dictates how it interacts with liquids and other solids; a low surface energy results in poor wetting (hydrophobicity and oleophobicity). tstar.com

Derivatives of this compound can be envisioned as monomers for polymerization or as additives to other polymers. The incorporation of the pentafluoroethyl group would be expected to significantly lower the surface energy of the resulting material. The bulky tert-butyl group can influence the polymer's morphology and chain packing, providing a means to tune the final surface properties.

Research on structurally related semifluorinated amphiphilic polymers, specifically those containing perfluoro-tert-butyl (PFtB) groups, provides insight into the potential of these materials. rsc.org These polymers, composed of a hydrophilic head and a fluorinated tail, can self-assemble in water to form micelles. rsc.org This behavior is crucial for applications such as drug delivery. For instance, polymers with three PFtB groups have been shown to form stable, spherical micelles approximately 12 nm in diameter. rsc.org These polymer solutions were also capable of emulsifying sevoflurane (B116992), a volatile anesthetic, when stabilized with perfluorooctyl bromide (PFOB). rsc.org

| Polymer Characteristics (PFtB-containing polymers) | |

| Polymer Structure | Semifluorinated amphiphilic polymers with monomethyl poly(ethylene glycol) (mPEG) head and perfluoro-tert-butyl (PFtB) tails. |

| Self-Assembly | Polymers with three PFtB groups form stable, spherical micelles (~12 nm in diameter) in aqueous solutions. |

| Emulsification Properties | Capable of emulsifying 20 v/v% sevoflurane with perfluorooctyl bromide (PFOB) as a stabilizer. |

| Potential Applications | Drug delivery vehicles, 19F-MRI contrast agents. |

This table is based on data for perfluoro-tert-butyl (PFtB) containing polymers, which are structurally analogous to polymers that could be derived from this compound.

In the field of molecular electronics, the electronic properties of organic materials are paramount. The electron-withdrawing nature of the pentafluoroethyl group in this compound can significantly influence the electron density of the aromatic ring. This makes its derivatives interesting for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

The tert-butyl group also plays a critical role. Its steric bulk can prevent excessive π-π stacking in the solid state, which can be beneficial for solubility and film morphology, while still allowing for sufficient electronic coupling between molecules. This balance is crucial for achieving high charge carrier mobility in organic semiconductors.

For example, research on copolymers incorporating a (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane moiety has demonstrated the successful application of this structural unit in flexible OFETs. rsc.org One such copolymer, when blended with other components, exhibited charge carrier mobility up to 0.27 cm²/Vs and an on/off ratio of 10⁴, indicating its potential for high-performance, ambient-stable flexible electronic devices. rsc.org The study highlighted the importance of the molecular structure, including the presence of the tert-butylphenyl group, in achieving desirable properties like a planar molecular structure and ordered orientation in thin films. rsc.org

| OFET Performance of a (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based Copolymer | |

| Charge Carrier Mobility | Up to 0.27 cm²/Vs |

| On/Off Ratio | 10⁴ |

| Key Structural Feature | (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane moiety |

| Application | Flexible organic field-effect transistors (OFETs) |

This table showcases the performance of a copolymer containing the 4-tert-butylphenyl unit, a key structural component of this compound.

Design of Chemical Probes for Academic Research

Chemical probes are molecules designed to study biological systems or chemical processes. The unique spectroscopic properties of fluorinated compounds make them particularly useful in this regard.

Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique, but it can suffer from low sensitivity. Hyperpolarization is a method used to dramatically increase the NMR signal of certain nuclei, such as ¹³C. nih.gov Hyperpolarized ¹³C-labeled molecules can be used as probes to study metabolic pathways in real-time within living cells or organisms. nih.gov

While there is no specific literature describing the use of this compound as a hyperpolarized probe, its structure contains features that are relevant to the design of such probes. The tert-butyl group, for instance, has been studied in other molecules using low-temperature ¹³C NMR to understand conformational dynamics. nih.gov A ¹³C-labeled version of the tert-butyl group or the benzene ring in this compound could potentially be hyperpolarized and used to probe its local environment in various systems. The design of such probes requires careful consideration of the relaxation times of the hyperpolarized state, which would be influenced by the molecular structure and its interactions with the surroundings.

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Attaching a fluorine-containing group, or a "fluorinated tag," to a molecule of interest allows it to be studied by ¹⁹F NMR spectroscopy. nih.gov This is particularly useful in biological systems, where there is no natural fluorine background, leading to very clean and specific signals. nih.gov

The pentafluoroethyl group of this compound makes it an inherent fluorinated tag. Derivatives of this compound could be designed to covalently attach to proteins or other biomolecules. The ¹⁹F NMR signal of the pentafluoroethyl group would then report on the local environment, providing information about protein conformation, ligand binding, or interactions with other molecules.

Functionalization Strategies for Enhancing Solubility and Stability in Academic Models (e.g., Polypeptide Design)

The introduction of fluorinated moieties into peptides and proteins is a recognized strategy for enhancing their thermal and chemical stability. nih.gov While direct functionalization of this compound for incorporation into polypeptides is not extensively documented, established principles of peptide synthesis and fluorination chemistry allow for the outlining of viable strategies. These strategies primarily revolve around creating an amino acid derivative of this compound that can be utilized in solid-phase peptide synthesis. nih.govnih.gov

A hypothetical amino acid, which could be named 4-tert-butylpentafluoroethyl-L-phenylalanine, would serve as the foundational building block. The core idea is to leverage the unique properties of both the bulky tert-butyl group and the highly fluorinated pentafluoroethyl group to influence the structure and stability of polypeptides. The incorporation of fluorinated amino acids is known to enhance protein stability, an effect often referred to as the 'fluoro-stabilization effect'. nih.gov

The primary methods for integrating such a novel amino acid into a peptide chain would involve:

Synthesis of a Fluorinated Non-canonical Amino Acid: The initial and most crucial step is the chemical synthesis of Fmoc-4-tert-butylpentafluoroethyl-L-phenylalanine. This molecule would be designed for compatibility with standard Fmoc solid-phase peptide synthesis protocols. sigmaaldrich.com

Peptide Elongation: Once synthesized, this amino acid can be incorporated at specific positions within a peptide sequence. The bulky nature of the tert-butyl group combined with the fluorinated component is anticipated to create unique steric and electronic effects within the final polypeptide. wikipedia.orgresearchgate.net

Detailed Research Findings

Research into analogous fluorinated amino acids has demonstrated that the degree of fluorination plays a pivotal role in dictating peptide conformation and self-assembly. rsc.orgchemrxiv.orgchemrxiv.org Increasing the fluorine content generally enhances hydrophobicity, which can promote the formation of stable secondary structures like β-sheets. chemrxiv.org

The introduction of a 4-tert-butylpentafluoroethyl-L-phenylalanine into a peptide sequence would be expected to significantly alter its physicochemical properties. The table below outlines the predicted effects based on established knowledge of fluorinated compounds and bulky side chains in peptide chemistry.

| Property | Predicted Effect of 4-tert-butylpentafluoroethyl-L-phenylalanine | Rationale |

| Hydrophobicity | Increased | The combination of the large alkyl tert-butyl group and the fluorinated ethyl chain would significantly increase the hydrophobicity of the amino acid side chain. chemrxiv.orgresearchgate.net |

| Thermal Stability | Enhanced | The presence of the pentafluoroethyl group is expected to contribute to the 'fluoro-stabilization effect', enhancing the thermal stability of the resulting peptide. nih.gov |

| Proteolytic Resistance | Increased | The steric hindrance provided by the bulky tert-butyl group and the robust nature of the C-F bonds would likely render the adjacent peptide bonds less susceptible to enzymatic cleavage. nih.govyoutube.com |

| Secondary Structure Propensity | Altered | The unique steric and electronic properties of the side chain could be used to direct the folding of the peptide into specific conformations, potentially favoring unique tertiary structures. nih.govrsc.org |

Interactive Data Table: Comparison of Amino Acid Properties

The following interactive table provides a comparative overview of the properties of standard, fluorinated, and the hypothetical 4-tert-butylpentafluoroethyl-L-phenylalanine amino acids.

| Amino Acid | Molecular Weight ( g/mol ) | Hydrophobicity (LogP) | Key Feature |

| L-Phenylalanine | 165.19 | 1.58 | Natural aromatic amino acid |

| (S)-Pentafluorophenylalanine | 255.16 | 2.80 | Enhanced stability due to fluorination nih.gov |

| 4-tert-Butyl-L-phenylalanine | 221.30 | 3.15 | Increased bulk and hydrophobicity |

| 4-tert-Butylpentafluoroethyl-L-phenylalanine (Hypothetical) | 393.35 | >4.5 (Estimated) | Combines extreme hydrophobicity, bulk, and fluoro-stabilization |

The functionalization strategies for incorporating derivatives of this compound into polypeptides represent a novel approach to peptide engineering. By creating a specialized amino acid, researchers can explore new frontiers in creating highly stable and structurally unique peptides for a variety of academic and potentially therapeutic applications.

Future Research Directions and Interdisciplinary Prospects

Exploration of Sustainable and Green Synthetic Routes for 4-tert-Butylpentafluoroethylbenzene

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. numberanalytics.com For this compound, this necessitates moving away from traditional fluorination methods that often rely on hazardous reagents and produce significant waste. dovepress.com Future research is poised to explore several promising green synthetic strategies:

Catalytic Fluorination: The development of efficient catalytic systems can minimize the use of stoichiometric fluorinating agents, thereby reducing waste and improving atom economy. numberanalytics.com Research into catalysts like copper(II) fluoride (B91410) (CuF2) for direct aromatic fluorination, which can be regenerated, presents a greener alternative to classical methods like the Balz-Schiemann reaction. dovepress.comresearchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for process automation and integration. numberanalytics.comacs.org For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and improve reaction efficiency and scalability. acs.org

Electrochemical Synthesis: Electrochemical methods can provide a more energy-efficient and less wasteful route to fluorinated compounds by using electricity to drive chemical transformations. numberanalytics.combioengineer.org This approach could be particularly beneficial for the introduction of the pentafluoroethyl group.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can eliminate the need for bulk solvents, reducing the environmental impact of the process. rsc.org This technique has shown promise for aromatic nucleophilic fluorination and could be adapted for the synthesis of this compound. rsc.org

These sustainable approaches aim to make the production of this compound more economically viable and environmentally responsible. numberanalytics.com

Deeper Mechanistic Understanding of Synergistic Effects of Fluorine and Bulky Alkyl Groups

The interplay between the electron-withdrawing pentafluoroethyl group and the electron-donating, sterically demanding tert-butyl group is central to the unique properties of this compound. A deeper mechanistic understanding of these synergistic effects is crucial for predicting and controlling the compound's reactivity.

The presence of fluorine atoms significantly alters the electronic properties of the aromatic ring, generally decreasing its reactivity towards electrophilic substitution by withdrawing electron density. numberanalytics.com Conversely, the tert-butyl group, being an electron-donating group, would typically activate the ring towards electrophilic attack. The combined effect of these opposing electronic influences, along with the steric hindrance imparted by the bulky tert-butyl group, creates a complex reactivity profile.

Future research will likely employ advanced spectroscopic techniques and computational studies to elucidate the following:

The precise electronic distribution within the molecule.

The impact of these groups on the energies of the frontier molecular orbitals (HOMO and LUMO). numberanalytics.com

The regioselectivity of further functionalization reactions.

Quantum chemical studies can provide valuable insights into the reaction mechanisms, transition states, and the role of solvent effects, helping to rationalize experimentally observed outcomes. researchgate.netnih.gov

Advancements in Predictive Computational Models for Fluorinated Aromatic Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For fluorinated aromatic compounds like this compound, predictive computational models can accelerate the discovery of new reactions and materials by providing insights into reactivity and properties.

Future advancements in this area are expected to focus on:

Developing more accurate and efficient theoretical methods: This includes improvements in density functional theory (DFT) and ab initio molecular orbital theory to better describe the complex electronic structures of fluorinated compounds. nih.govillinois.edu

Creating predictive models for reaction kinetics and thermodynamics: By combining quantum chemical calculations with machine learning algorithms, researchers can develop models that predict reaction rates, activation energies, and product distributions for various transformations of this compound. nih.gov

Simulating the behavior of the compound in different environments: Computational models can be used to predict how this compound will interact with other molecules, solvents, and surfaces, which is crucial for designing new materials and understanding its environmental fate. nih.gov

These computational tools will enable a more rational design of experiments, saving time and resources in the laboratory. researchgate.net

Integration of this compound into Novel Material Platforms

The unique properties conferred by the fluorine and tert-butyl substituents make this compound an attractive building block for advanced materials. Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. nih.govumn.edu

Future research will likely explore the incorporation of the this compound moiety into various polymer architectures to create materials with tailored properties. This could include:

High-performance polymers: Integrating this compound into poly(arylene ether)s or aromatic polyimides could lead to materials with enhanced thermal stability and processability. nih.govgoogle.com

Electroactive polymers: The electronic properties of the fluorinated aromatic ring could be harnessed in the development of materials for electronic and optical applications.

Superhydrophobic surfaces: The combination of fluorine's low surface energy and the potential for creating specific surface topographies could lead to the development of self-cleaning and water-repellent materials. nih.gov

The synthesis of novel polymers through polycondensation or other polymerization techniques involving functionalized derivatives of this compound is a promising avenue for creating next-generation materials. mdpi.com

Expanding the Scope of Functionalization for Diverse Research Applications

To fully unlock the potential of this compound, it is essential to expand the repertoire of chemical transformations that can be performed on this molecule. This will enable the synthesis of a wide range of derivatives with diverse properties and applications.

Future research in this area will focus on developing new methods for:

C-H functionalization: Direct activation and functionalization of the C-H bonds on the aromatic ring would provide a more efficient and atom-economical way to introduce new functional groups. cas.cn

Cross-coupling reactions: Palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Adapting these methods for this compound will be crucial for synthesizing complex molecules.

Modifying the pentafluoroethyl group: While the C-F bond is notoriously strong, recent advances in C-F bond activation could open up new possibilities for selectively modifying the pentafluoroethyl group. nih.govacs.org

The development of a diverse toolbox of functionalization reactions will pave the way for the use of this compound and its derivatives in a wide range of research areas, from medicinal chemistry to materials science. researchgate.net

Q & A

Q. How can machine learning enhance the design of this compound-based materials?

- Answer :

- Train neural networks on PubChem/NIST datasets to predict solubility or thermal stability .

- Apply QSAR models to optimize fluorinated substituents for target properties (e.g., dielectric constant) .

- Validate predictions with combinatorial libraries synthesized via high-throughput robotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.